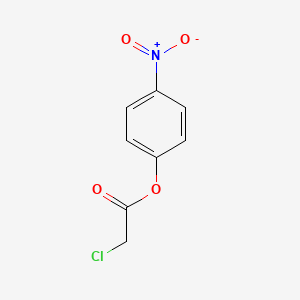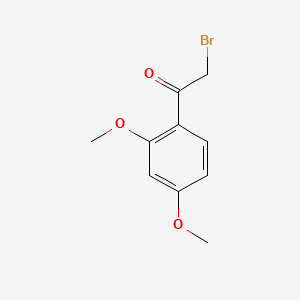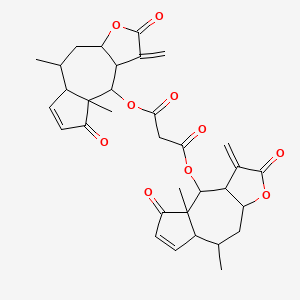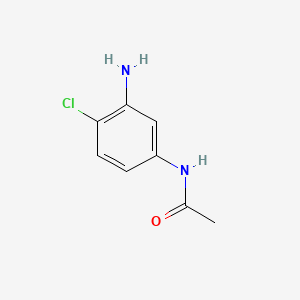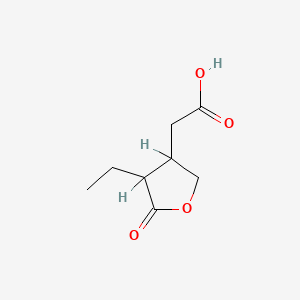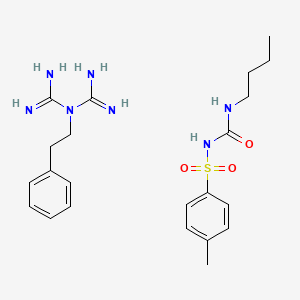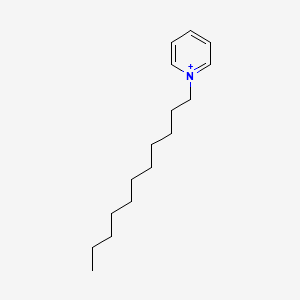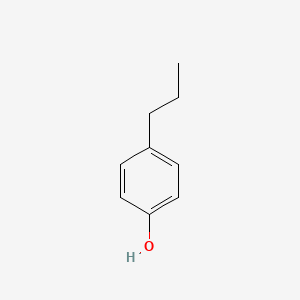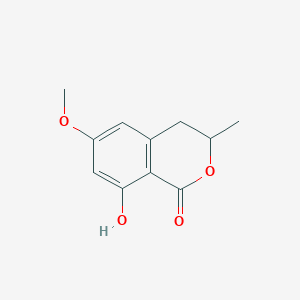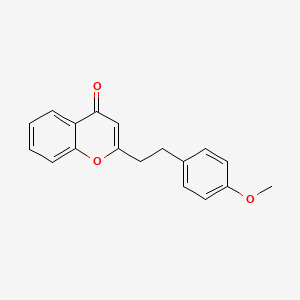
2-(4-Methoxyphenethyl)chromone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-methoxyphenyl)ethyl)chromone is a member of the class of chromones that is chromone which is substituted by a 2-(4-methoxyphenyl)ethyl group at position 2. It is found in agarwood, a fragrant resinous heartwood from trees of the genus Aquilaria. It has a role as a plant metabolite. It is a member of chromones and a monomethoxybenzene. It derives from a chromone.
Applications De Recherche Scientifique
Isolation from Natural Sources : This compound has been isolated from natural sources like Chinese eaglewood [Aquilaria sinensis (Lour.) Gilg]. Studies have focused on its structural analysis through MS and NMR spectroscopic analysis (Dai et al., 2009; Dai et al., 2010) *(Dai et al., 2009)* *(Dai et al., 2010)*.
Anticancer Properties : A synthetic chromone derivative, 4'-methoxy-2-styrylchromone, has been identified as an inhibitor of tumor cell proliferation. It blocks tumor cells in the G2/M phase of the cell cycle and interferes with microtubules, suggesting potential as an antimitotic agent (Marinho et al., 2008) *(Marinho et al., 2008)*.
Inhibition of Neutrophil Pro-Inflammatory Responses : New derivatives of 2-(2-phenylethyl)-4H-chromen-4-one from Aquilaria sinensis have shown inhibitory activities on neutrophil pro-inflammatory responses, suggesting a potential role in anti-inflammatory therapies (Wang et al., 2018) *(Wang et al., 2018)*.
Production in Cell Suspension Cultures : Studies have explored the production of 2-(2-phenylethyl) chromones in cell suspension cultures of Aquilaria sinensis, highlighting the potential for controlled production of these compounds for various applications (Qi et al., 2005) *(Qi et al., 2005)*.
Pharmacokinetic Studies : The compound has been included in pharmacokinetic studies for understanding its behavior in biological systems, especially after oral administration, which is crucial for drug development and clinical applications (Xie et al., 2021) *(Xie et al., 2021)*.
Antibacterial Activities : Some derivatives of 2-(2-phenylethyl)chromone have demonstrated significant antibacterial activities, particularly against Staphylococcus aureus, including MRSA (methicillin-resistant Staphylococcus aureus) (Lei et al., 2018) *(Lei et al., 2018)*.
Propriétés
Numéro CAS |
92911-82-5 |
|---|---|
Nom du produit |
2-(4-Methoxyphenethyl)chromone |
Formule moléculaire |
C18H16O3 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
2-[2-(4-methoxyphenyl)ethyl]chromen-4-one |
InChI |
InChI=1S/C18H16O3/c1-20-14-9-6-13(7-10-14)8-11-15-12-17(19)16-4-2-3-5-18(16)21-15/h2-7,9-10,12H,8,11H2,1H3 |
Clé InChI |
ZQBJPQZBIGVILA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=CC=CC=C3O2 |
SMILES canonique |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



